![molecular formula C19H15N3O4S B2941307 2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone CAS No. 896045-16-2](/img/structure/B2941307.png)
2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .科学的研究の応用
Synthesis and Structural Characterization
Researchers have studied the reactions of various chloro-methoxy and sulfur-containing furanones with nitrogen-containing binucleophilic agents, leading to the formation of pyridazinone derivatives. These compounds were characterized using X-ray crystallography, demonstrating the structural diversity achievable through different synthetic routes (Kosolapova et al., 2013).
Anticancer and Antioxidant Activities
A new series of 3(2H)-one pyridazinone derivatives were synthesized with potential anti-oxidant activity. The compounds exhibited significant in vitro antioxidant activity, highlighting their therapeutic potential beyond traditional applications (Mehvish & Kumar, 2022).
Solubility and Thermodynamics
The solubility and thermodynamic properties of pyridazinone derivatives in various solvents have been extensively studied. Such research aids in understanding the pharmacokinetic properties and potential therapeutic applications of these compounds, including their solubility in different solvents and the thermodynamic processes underlying their dissolution (Imran et al., 2017).
Anti-inflammatory and Analgesic Agents
Studies have identified pyridazinone derivatives as potential anti-inflammatory and analgesic agents, demonstrating significant in vivo activities and selectivity towards the COX-2 enzyme. This research suggests the therapeutic value of these compounds in managing pain and inflammation without the ulcerogenic and cardiovascular side effects associated with traditional NSAIDs (Sharma & Bansal, 2016).
Antitubercular Evaluation
Pyridine derivatives synthesized from 1-aryl-1-ethanones showed significant inhibition against Mycobacterium tuberculosis. This research indicates the potential use of pyridazinone derivatives as antitubercular agents, contributing to the development of new treatments for tuberculosis (Manikannan et al., 2010).
将来の方向性
The future directions for “2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone” and similar compounds could involve further exploration of their diverse pharmacological activities . Given their wide range of pharmacological properties, these compounds could be extensively studied for potential therapeutic benefits .
作用機序
Mode of action
Many pyridazinones and thiazoles work by inhibiting enzymes, disrupting their normal function .
Biochemical pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Compounds in these classes have been found to affect a variety of pathways, including those involved in inflammation and pain response .
Pharmacokinetics
Many compounds in these classes are well absorbed and distributed in the body .
Result of action
Pyridazinones and thiazoles have been found to have a variety of effects, including anti-inflammatory, analgesic, and antimicrobial activities .
Action environment
Factors such as ph and temperature can often affect the stability and efficacy of many drugs .
特性
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-26-18-5-3-2-4-15(18)16-10-11-19(21-20-16)27-12-17(23)13-6-8-14(9-7-13)22(24)25/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFGXPBZSVLTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(2-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-nitrophenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

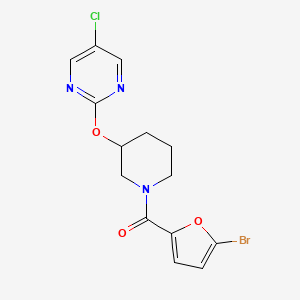

![1-(3,5-Dimethylphenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2941227.png)
![5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2941230.png)
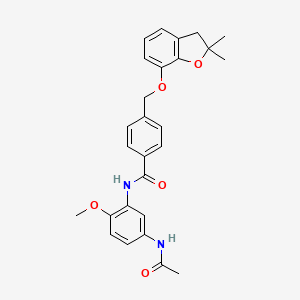
![N-(3-chloro-4-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2941233.png)
![N-(4-chlorobenzyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941234.png)
![1-[4-(6-Fluoro-1,2-benzoxazol-3-YL)piperidin-1-YL]prop-2-EN-1-one](/img/structure/B2941236.png)
![1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)azetidine-3-carboxamide](/img/structure/B2941237.png)
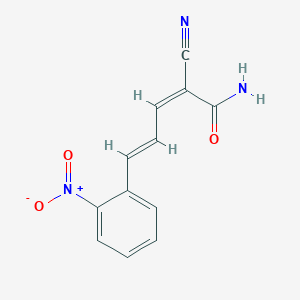
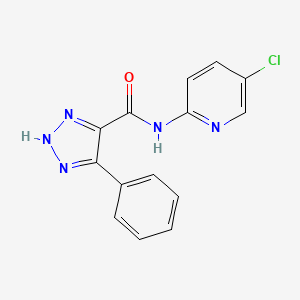
![2-(allylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2941244.png)
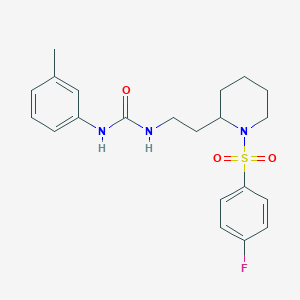
![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)